molecular formula C14H16N2O3S B12973429 3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12973429
M. Wt: 292.36 g/mol
InChI Key: UEDXTWHMTZDPDR-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a methoxybenzyl group and a thia-diazaspiro core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common method includes the condensation of 3-methoxybenzylamine with a suitable thia-diazaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxybenzyl group in 3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[44]nonane-2,4-dione imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C14H16N2O3S/c1-19-11-4-2-3-10(7-11)8-16-12(17)14(15-13(16)18)5-6-20-9-14/h2-4,7H,5-6,8-9H2,1H3,(H,15,18)

InChI Key

UEDXTWHMTZDPDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3(CCSC3)NC2=O

Origin of Product

United States

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